molecular formula C18H23NO3 B12762843 5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan CAS No. 98437-72-0

5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan

Cat. No.: B12762843
CAS No.: 98437-72-0
M. Wt: 301.4 g/mol
InChI Key: WVMLRRRARMANTD-FHLIZLRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in the development of opioid analgesics, cough suppressants, and dissociative hallucinogens . This compound is structurally related to morphine and other opioid analgesics, which are widely used for pain management.

Preparation Methods

The synthesis of 5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan involves several steps, starting from the morphinan skeletonIndustrial production methods may involve the use of advanced organic synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan involves its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound’s molecular targets include various proteins and enzymes involved in pain perception and modulation .

Comparison with Similar Compounds

5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan is similar to other morphinan derivatives such as morphine, codeine, and dextromethorphan. it is unique in its specific substitution pattern, which may result in different pharmacological properties. Similar compounds include:

Properties

CAS No.

98437-72-0

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(1R,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraene-3,10-diol

InChI

InChI=1S/C18H23NO3/c1-19-10-9-17-7-3-4-8-18(17,21)14(19)11-12-5-6-13(22-2)16(20)15(12)17/h3,5-7,14,20-21H,4,8-11H2,1-2H3/t14-,17+,18-/m1/s1

InChI Key

WVMLRRRARMANTD-FHLIZLRMSA-N

Isomeric SMILES

CN1CC[C@]23C=CCC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)O)O

Canonical SMILES

CN1CCC23C=CCCC2(C1CC4=C3C(=C(C=C4)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.